molecular formula C24H28N4O4 B1682741 Temanogrel CAS No. 887936-68-7

Temanogrel

Cat. No.: B1682741
CAS No.: 887936-68-7
M. Wt: 436.5 g/mol
InChI Key: ZEOQUKRCASTCFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Temanogrel, also known as APD791, is an oral small molecule inverse agonist of the serotonin 2A receptor. It has potent activity on platelets and vascular smooth muscle. This compound has been studied in phase I clinical trials in healthy subjects to assess its pharmacokinetics, pharmacodynamics, and safety .

Scientific Research Applications

Temanogrel has a wide range of scientific research applications, including:

Mechanism of Action

Target of Action

Temanogrel, also known as APD791, is a small molecule drug that primarily targets the serotonin 2A (5-HT2A) receptor . The 5-HT2A receptor is a subtype of the serotonin receptor that plays a key role in the function of platelets and vascular smooth muscle .

Mode of Action

This compound acts as an inverse agonist of the 5-HT2A receptor In the case of this compound, it inhibits the activation of the 5-HT2A receptor, thereby reducing the receptor’s activity .

Biochemical Pathways

It is known that the 5-ht2a receptor is involved in several pathways, including thecalcium signaling pathway and neuroactive ligand-receptor interaction . By acting as an inverse agonist of the 5-HT2A receptor, this compound could potentially influence these pathways, leading to downstream effects on platelet aggregation and vascular smooth muscle function .

Pharmacokinetics

It is known that this compound is an oral small molecule drug , suggesting that it is absorbed through the gastrointestinal tract

Result of Action

This compound’s action on the 5-HT2A receptor has a potent effect on platelets and vascular smooth muscle . By inhibiting the activation of the 5-HT2A receptor, this compound can potentially reduce platelet aggregation, which is a key process in the formation of blood clots . This makes this compound a potential therapeutic agent for conditions related to thrombosis .

Action Environment

It is known that both genetic and environmental factors can contribute to a given disease or phenotype in a non-additive manner, yielding a gene-environment interaction As such, factors such as diet, lifestyle, and exposure to certain environmental chemicals or toxins could potentially influence the action, efficacy, and stability of this compound

Safety and Hazards

Temanogrel has been studied in phase I clinical trials in healthy subjects to assess its pharmacokinetics, pharmacodynamics, and safety . It has been evaluated for safety, tolerability, and effect on microvascular obstruction in adult participants undergoing percutaneous coronary intervention .

Future Directions

Temanogrel is currently in Phase 2 for the treatment of microvascular obstruction and Raynaud’s phenomenon secondary to systemic sclerosis . The primary endpoint of the study will be measured by the change in Index of Microcirculatory Resistance on day 1 post-PCI compared to baseline . The trial is expected to enroll 99 participants . The availability of the Phase 2 data is expected during the second half of 2022 .

Biochemical Analysis

Biochemical Properties

Temanogrel is a highly selective antagonist of the 5-HT2A receptor, with a Ki value of 4.9 nM . It inhibits inositol phosphate accumulation with an IC50 of 5.2 nM . The interaction of this compound with the 5-HT2A receptor is crucial for its function, as it inhibits the serotonin-mediated amplification of ADP-stimulated human and dog platelet aggregation .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to prevent vasoconstriction caused by 5-HT in a concentration-dependent manner . It also significantly inhibits 5-HT-stimulated DNA synthesis . These effects of this compound influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its binding interactions with the 5-HT2A receptor . As an inverse agonist of this receptor, this compound inhibits the activation of the receptor, thereby preventing the downstream effects of receptor activation, such as platelet aggregation and vasoconstriction .

Temporal Effects in Laboratory Settings

It has been observed that this compound exhibits potent inhibition of serotonin-mediated amplification of ADP-stimulated human and dog platelet aggregation .

Dosage Effects in Animal Models

It is known that this compound has been studied in phase I clinical trials in healthy subjects to assess its pharmacokinetics, pharmacodynamics, and safety .

Metabolic Pathways

Given its role as a 5-HT2A receptor inverse agonist, it is likely that it interacts with enzymes or cofactors involved in serotonin signaling .

Transport and Distribution

Given its role as a 5-HT2A receptor inverse agonist, it is likely that it interacts with transporters or binding proteins involved in serotonin signaling .

Subcellular Localization

Given its role as a 5-HT2A receptor inverse agonist, it is likely that it is localized to the cell membrane where the 5-HT2A receptors are located .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Temanogrel involves multiple steps, including the formation of key intermediates and their subsequent reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods

Industrial production methods for this compound are also proprietary. Typically, the production of such compounds involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization, filtration, and chromatography .

Chemical Reactions Analysis

Types of Reactions

Temanogrel undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions for these reactions depend on the desired outcome and the nature of the reagents used.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the conditions used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in modified this compound molecules with different functional groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Temanogrel

This compound is unique in its high selectivity and potency as an antagonist of the serotonin 2A receptor. Its ability to inhibit serotonin-mediated amplification of ADP-stimulated platelet aggregation and prevent vasoconstriction makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-methoxy-N-[3-(2-methylpyrazol-3-yl)-4-(2-morpholin-4-ylethoxy)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4/c1-27-22(8-9-25-27)21-17-19(26-24(29)18-4-3-5-20(16-18)30-2)6-7-23(21)32-15-12-28-10-13-31-14-11-28/h3-9,16-17H,10-15H2,1-2H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOQUKRCASTCFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=C(C=CC(=C2)NC(=O)C3=CC(=CC=C3)OC)OCCN4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70237321
Record name Temanogrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70237321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

APD791 targets the 5-HT2A serotonin receptor, blocking the signal of serotonin, which facilitates thrombosis.
Record name APD791
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05227
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

887936-68-7
Record name Temanogrel [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0887936687
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Temanogrel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70237321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEMANOGREL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F42Z27575A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 3-(2-methyl-2H-pyrazol-3-yl)-4-(2-morpholin-4-yl-ethoxy)-phenylamine (120 mg, 0.40 mmole), 3-methoxy-benzoyl chloride (81 mg, 0.48 mmole), and triethylamine (0.1 mL, 0.79 mmole) in 5 mL THF was stirred at room temperature for 10 minutes. The mixture was purified by HPLC to give the title compound as a white solid (TFA salt, 88 mg, 51%). 1H NMR (Acetone-d6, 400 MHz) 2.99-3.21 (m, 2H), 3.22-3.45 (m, 2H), 3.66 (t, J=4.80 Hz, 2H), 3.75 (s, 3H), 3.85 (s, 3H), 3.79-3.89 (m, 4H), 4.58 (t, J=4.80 Hz, 2H), 6.29 (d, J=2.02 Hz 1H), 7.13 (dd, J=8.34, 2.53 Hz, 1H), 7.22 (d, J=8.84 Hz, 1H), 7.42 (t, J=7.83 Hz, 1H), 7.47 (d, J=1.77 Hz, 1H), 7.52 (t, J=1.77 Hz, 1H), 7.56 (d, J=7.07 Hz, 1H), 7.80-7.83 (m, 1H), 7.91-7.96 (m, 1H), 9.54 (s, NH). Exact mass calculated for C24H28N4O4 436.2. found 437.5 (MH+).
Name
3-(2-methyl-2H-pyrazol-3-yl)-4-(2-morpholin-4-yl-ethoxy)-phenylamine
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
81 mg
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Temanogrel
Reactant of Route 2
Reactant of Route 2
Temanogrel
Reactant of Route 3
Reactant of Route 3
Temanogrel
Reactant of Route 4
Reactant of Route 4
Temanogrel
Reactant of Route 5
Reactant of Route 5
Temanogrel
Reactant of Route 6
Reactant of Route 6
Temanogrel

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.